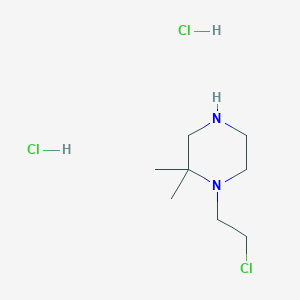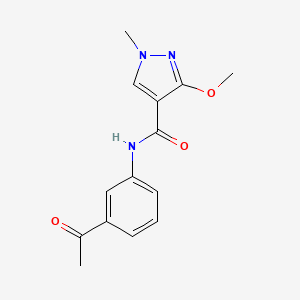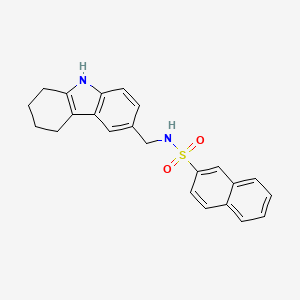
N-(6,7,8,9-tétrahydro-5H-carbazol-3-ylméthyl)naphtalène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Its unique structure, which includes a carbazole moiety and a naphthalene sulfonamide group, contributes to its diverse chemical and biological properties.
Applications De Recherche Scientifique
In the field of medicine, it has shown promise as a therapeutic agent for cancer and inflammation. Its ability to interact with specific molecular targets makes it a valuable tool in drug development. Additionally, N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide has applications in chemistry and biology, where it is used as a reagent in various synthetic processes and as a probe to study biological pathways .
Méthodes De Préparation
The synthesis of N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure . This intermediate is then further functionalized to introduce the naphthalene sulfonamide group. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the carbazole or naphthalene sulfonamide moieties .
Mécanisme D'action
The mechanism of action of N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors involved in cancer and inflammatory pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact molecular pathways involved may vary depending on the specific application, but they generally involve inhibition of key enzymes or signaling pathways that drive disease progression .
Comparaison Avec Des Composés Similaires
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide can be compared to other similar compounds, such as N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide . These compounds share structural similarities, particularly the carbazole moiety, but differ in their functional groups and specific applications. The unique combination of the carbazole and naphthalene sulfonamide groups in N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide contributes to its distinct chemical and biological properties, making it a valuable compound for research and therapeutic development.
Propriétés
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-28(27,19-11-10-17-5-1-2-6-18(17)14-19)24-15-16-9-12-23-21(13-16)20-7-3-4-8-22(20)25-23/h1-2,5-6,9-14,24-25H,3-4,7-8,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTCAZLYLFHKHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2405364.png)
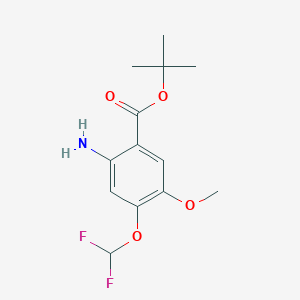
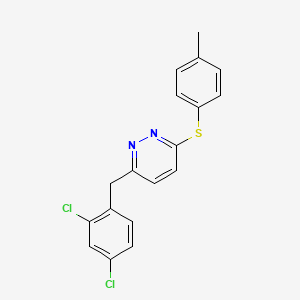

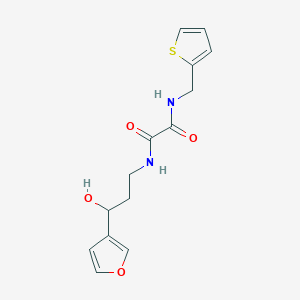

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405373.png)
![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)
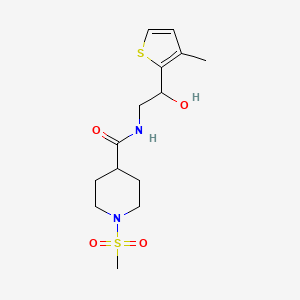
![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)
